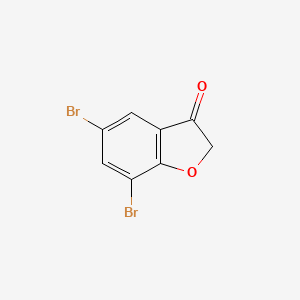

5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one

Description

5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one is a halogenated derivative of 2,3-dihydrobenzofuran-3-one, characterized by bromine atoms at the 5- and 7-positions of the aromatic ring. Its molecular formula is C₈H₄Br₂O₂, with a molecular weight of 291.93 g/mol (calculated from substituents). The compound is commercially available (e.g., TCI Chemicals, product code D2335-1G) and is utilized in pharmaceutical and materials research due to its electron-withdrawing bromine substituents, which influence reactivity and interaction with biological targets .

Properties

Molecular Formula |

C8H4Br2O2 |

|---|---|

Molecular Weight |

291.92 g/mol |

IUPAC Name |

5,7-dibromo-1-benzofuran-3-one |

InChI |

InChI=1S/C8H4Br2O2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2 |

InChI Key |

LTLJNOTUBYWPFF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC(=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Bromination of Benzofuran Derivatives

Method Overview:

One of the most common approaches involves brominating pre-formed benzofuran derivatives, particularly at the 5 and 7 positions, to yield the dibromo-substituted compound. This method typically employs electrophilic bromination reagents such as molecular bromine (Br₂), N-bromosuccinimide (NBS), or brominating agents like sulfuryl bromide under controlled conditions.

Reaction Scheme:

Starting from a benzofuran core, selective bromination is achieved by controlling reaction parameters to favor substitution at the desired positions.

Reaction Conditions & Optimization:

- Reagents: Bromine (Br₂), NBS, or sulfuryl bromide.

- Solvents: Acetic acid, carbon tetrachloride (CCl₄), or ethanol.

- Temperature: Usually maintained at 0°C to room temperature to prevent over-bromination.

- Procedure:

- Dissolve benzofuran precursor in the selected solvent.

- Add brominating reagent gradually, monitoring via TLC.

- Reflux or stir at ambient temperature until reaction completion.

- IR spectra display characteristic C-Br stretching vibrations around 862–778 cm⁻¹.

- NMR spectra confirm substitution patterns; for example, aromatic protons appear as multiplets, with shifts influenced by bromine's electron-withdrawing effects.

- Melting points and mass spectrometry (MS) verify the molecular weight consistent with dibromination.

- Bromination in ethanol with NBS has been shown to selectively brominate at positions 5 and 7, yielding 5,7-dibromo-2,3-dihydro-1-benzofuran-3-one with yields ranging from 63% to 73% (see).

Multistep Synthesis from Chalcone Precursors

Method Overview:

An alternative route involves synthesizing chalcone derivatives bearing dibromo substituents, followed by cyclization to form the benzofuran ring system.

- Preparation of Dibromo Chalcones:

- Condensation of substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) with appropriate acetophenone derivatives bearing dibromo groups under basic conditions (e.g., NaOH in ethanol).

- This forms the α,β-unsaturated ketone (chalcone) intermediates.

- Cyclization to Benzofuran:

- Treatment of chalcones with oxidants or acids (e.g., polyphosphoric acid, PPA) induces intramolecular cyclization, forming the benzofuran core.

- Alternatively, metal-catalyzed cyclization using palladium or copper catalysts facilitates ring closure.

Reaction Conditions & Optimization:

- Reagents: Copper bromide (CuBr₂), polyphosphoric acid, or Lewis acids.

- Solvents: Dimethylformamide (DMF), ethanol, or acetic acid.

- Temperature: Reflux conditions (~80–120°C).

- Reaction Time: 6–8 hours, monitored by TLC.

- The cyclized products are characterized via IR, NMR, and MS, confirming the dibrominated benzofuran structure.

- Yields are typically between 63% and 70%, with optimization of solvent ratios (e.g., DMF-water mixtures) improving yields.

- The synthesis of 2-(substituted benzylidene)-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-ones demonstrates this approach, with yields up to 73% and yields improved by optimizing solvent ratios (see).

Oxidative Cyclization from Phenolic Precursors

Method Overview:

This method involves starting from phenolic compounds, such as p-amino-m-allyl-o-hydroxybenzene derivatives, which undergo oxidative cyclization to form the benzofuran ring with dibromo substitution.

- Phenolic precursor reacts with brominating agents (e.g., N-bromosuccinimide) in the presence of oxidants or catalysts like ruthenium trichloride or periodate.

- The reaction typically occurs in solvents like DMF, with temperature control (~70°C).

- Oxidative conditions facilitate ring closure and bromination simultaneously.

- Bromination occurs at activated phenolic sites, while oxidative cyclization induces ring formation.

- The process often yields regioselectively dibrominated benzofuran derivatives.

- The compounds exhibit characteristic IR peaks for hydroxyl and carbonyl groups, with NMR confirming the substitution pattern.

- Yields vary, with some derivatives obtained in 55–70% yields.

- The method has been used to synthesize derivatives with improved aqueous solubility, as indicated by lower clog P values (see).

Preparation via Chlorination and Subsequent Bromination

Method Overview:

A multistep approach involves chlorination of phenolic intermediates followed by bromination, enabling selective substitution at specific positions.

- Chlorination of phenolic compounds using sulfuryl chloride or N-chlorosuccinimide introduces chlorine at targeted sites.

- Subsequent bromination with NBS or molecular bromine replaces chlorine with bromine or introduces additional bromine atoms.

- Chlorination at 50–90°C, with solvents like CCl₄ or acetic acid.

- Bromination in ethanol or acetic acid, often at room temperature or reflux.

- The resulting dibrominated benzofuran derivatives are characterized by NMR, IR, and MS, with yields around 55–70%.

Summary of Key Data and Reaction Parameters

| Method | Reagents | Solvent | Temperature | Yield (%) | Key Characterization Features |

|---|---|---|---|---|---|

| Bromination of benzofuran | Br₂, NBS | Ethanol, acetic acid | 0°C–RT | 63–73 | IR: 862–778 cm⁻¹ (C-Br), NMR: aromatic shifts |

| Chalcone cyclization | Dibromo chalcones, CuBr₂ | DMF-water | Reflux (~80°C) | 63–70 | IR: carbonyl (~1700 cm⁻¹), NMR confirms dibromination |

| Phenolic oxidative cyclization | Phenols, NBS, RuCl₃ | DMF | 70°C | 55–70 | IR/NMR: hydroxyl, carbonyl, aromatic shifts |

| Chlorination-bromination | Sulfuryl chloride, NBS | CCl₄, ethanol | 50–90°C | 55–70 | IR: C-Br stretches, NMR confirms substitution |

Chemical Reactions Analysis

5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 5 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The ketone group at the 3 position can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The dihydrobenzofuran ring can be oxidized to form various oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzofuran derivatives, while reduction reactions typically produce the corresponding alcohol .

Scientific Research Applications

5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

Medicinal Chemistry: Benzofuran derivatives, including this compound, have shown potential as therapeutic agents due to their diverse biological activities.

Materials Science: This compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.

Chemical Biology: Researchers use this compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

The molecular targets and pathways involved in its mechanism of action vary depending on the specific biological activity being studied. Researchers continue to investigate these mechanisms to better understand how this compound exerts its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

5,7-Dichloro-2,3-dihydro-1-benzofuran-3-one

- Molecular Formula : C₈H₄Cl₂O₂

- Molecular Weight : 203.02 g/mol .

- Key Differences: Replacement of bromine with chlorine reduces molecular weight and polarizability.

5,7-Difluorobenzo[b]furan-3(2H)-one

- Molecular Formula : C₈H₄F₂O₂

- Molecular Weight : 170.11 g/mol .

- Key Differences : Fluorine’s strong electronegativity and small size enhance metabolic stability and membrane permeability. This compound is lighter and more lipophilic (logP ~1.5 estimated), making it advantageous in drug design for CNS targets.

5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-one

- Molecular Formula : C₈H₄BrClO₂

- Molecular Weight : 247.47 g/mol .

- Key Differences : Mixed halogenation introduces dual electronic effects. The bromine (electron-withdrawing) and chlorine (moderately electron-withdrawing) may create regioselective reactivity, useful in cross-coupling reactions or as a bifunctional pharmacophore.

Alkyl-Substituted Derivatives

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one

- Molecular Formula : C₁₀H₁₀O₂

- Molecular Weight : 162.19 g/mol .

- Key Differences : Methyl groups are electron-donating, increasing electron density on the aromatic ring. This enhances susceptibility to electrophilic attack but reduces oxidative stability compared to halogenated analogs.

7-tert-Butyl-2,3-dihydro-1-benzofuran-3-one

Pharmacological Activity Comparisons

Antitubercular Activity

- TB501 (6-hydroxy-7-piperazinylmethyl derivative of 2,3-dihydrobenzofuran-3-one): Molecular Weight: 436.51 g/mol; logP: 1.523 . Liposomal formulations enhance intracellular delivery, showing superior efficacy against Mycobacterium tuberculosis compared to non-halogenated analogs like TB515 .

- TB515 ((2E)-6-hydroxy-2-(3-phenylpropynylidene) derivative):

Monoamine Oxidase (MAO) Inhibition

- 2-(Arylmethylidene)-2,3-dihydro-1-benzofuran-3-one Derivatives :

- Electron-withdrawing groups (e.g., halogens) on the benzylidene ring enhance selectivity for MAO-B over MAO-A. For example, methoxy substituents at ortho or meta positions increase potency .

- Hypothetical Role of Bromine : Bromine’s electron-withdrawing nature in 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one could similarly favor MAO-B selectivity, though specific data is lacking in the provided evidence.

Biological Activity

5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

This compound can be synthesized through various methods involving bromination and cyclization processes. The presence of bromine atoms in its structure enhances its reactivity and biological activity compared to non-brominated analogs. Studies indicate that brominated benzofurans often exhibit superior pharmacological profiles due to their enhanced interaction with biological targets .

Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran compounds exhibit antimicrobial properties against a range of pathogens. This compound has been tested against various Gram-positive and Gram-negative bacteria, showing promising results.

| Pathogen | Activity | Concentration Tested (mg/L) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 512 |

| Escherichia coli | Moderate inhibition | 512 |

| Candida albicans | Significant inhibition | 512 |

The compound's effectiveness appears to correlate with its structural features, particularly the bromine substituents which enhance binding affinity to microbial targets .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound in various cancer cell lines. Notably, it has shown activity against MCF7 breast cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (breast cancer) | 15 | Apoptosis induction |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

Docking studies suggest that the compound interacts effectively with key proteins involved in cancer progression, making it a candidate for further development as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzofuran derivatives including this compound. The results indicated that brominated compounds had a higher bacteriostatic effect compared to their non-brominated counterparts .

- Cancer Cell Line Studies : In a recent investigation into the effects of dibromobenzofuran derivatives on MCF7 cells, it was found that these compounds significantly reduced cell viability at concentrations under 20 µM. The study highlighted the potential for these compounds in developing new therapeutic strategies against breast cancer .

Q & A

Q. What are the established synthetic routes for 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one?

The synthesis typically involves bromination of a dihydrobenzofuran precursor. For example, a two-step approach may include:

- Step 1 : Lithiation of a substituted dihydrobenzofuran using n-BuLi at −78°C to activate specific positions for electrophilic substitution .

- Step 2 : Bromination using reagents like BBr₃ or Br₂ under controlled temperatures (e.g., −78°C to room temperature) to achieve regioselective incorporation of bromine atoms at the 5- and 7-positions. Reaction conditions (solvent, stoichiometry, and temperature) critically influence yield and selectivity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Single-crystal X-ray diffraction is the gold standard for unambiguous determination of molecular geometry, including bond lengths, angles, and packing interactions (e.g., Br⋯Br contacts or C–H⋯H interactions) .

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves substituent positions and confirms regioselectivity. For brominated derivatives, isotopic splitting patterns in ¹H NMR can indicate proximity to heavy atoms .

- IR spectroscopy identifies carbonyl stretching frequencies (~1700–1750 cm⁻¹) for the ketone moiety .

Q. How should researchers assess the compound’s stability under experimental conditions?

- Conduct accelerated stability studies in solvents (e.g., DCM, THF, or aqueous buffers) under varying temperatures and light exposure.

- Monitor degradation via HPLC or TLC, particularly for susceptibility to hydrolysis or dehalogenation. Brominated aromatics are generally stable but may degrade under strong acidic/basic conditions .

Advanced Research Questions

Q. How can bromination regioselectivity be controlled to avoid undesired isomers?

- Electronic and steric directing groups : Electron-donating groups (e.g., methoxy) on the benzofuran core can direct bromination to specific positions.

- Low-temperature reactions : Performing bromination at −78°C with slow reagent addition (e.g., BBr₃ in DCM) minimizes kinetic competition, favoring thermodynamic control .

- Computational modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that obscure splitting patterns at room temperature.

- Isotopic labeling : Use ²H or ¹³C-enriched analogs to simplify spectra and assign overlapping signals .

- Cross-validation with X-ray data : Compare NMR-derived torsional angles with crystallographic results to confirm conformational stability .

Q. What role does this compound play in natural product synthesis?

The compound serves as a versatile intermediate for:

- Polycyclic frameworks : Bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to append aryl or heteroaryl groups.

- Chiral building blocks : Asymmetric hydrogenation of the ketone can generate stereocenters for bioactive molecules (e.g., flavonoids or alkaloids) .

Q. How can reaction yields be optimized in large-scale bromination?

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance electrophilic bromination efficiency.

- Catalytic additives : Lewis acids like FeCl₃ or AlCl₃ accelerate bromine activation.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reagent consumption and terminate reactions at completion .

Safety and Best Practices

Q. What precautions are essential when handling brominated benzofuran derivatives?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.

- Waste disposal : Neutralize residual brominating agents (e.g., BBr₃) with aqueous NaHCO₃ before disposal.

- Storage : Keep the compound in amber vials under inert gas (N₂/Ar) to prevent light-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.